molecular formula C13H15BrO4 B3060473 (2E)-3-(5-Bromo-2,4-diethoxyphenyl)acrylic acid CAS No. 423752-65-2

(2E)-3-(5-Bromo-2,4-diethoxyphenyl)acrylic acid

Cat. No.: B3060473
CAS No.: 423752-65-2
M. Wt: 315.16 g/mol
InChI Key: OGFFBKLVMGWPEQ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound provides information about the arrangement of atoms within the molecule. Unfortunately, the specific molecular structure for “(2E)-3-(5-Bromo-2,4-diethoxyphenyl)acrylic acid” is not available in the sources .


Chemical Reactions Analysis

The chemical reactions involving “this compound” are not specified in the sources .

Scientific Research Applications

Hydrogel Modification

Aly and El-Mohdy (2015) describe the modification of poly vinyl alcohol/acrylic acid hydrogels through condensation reaction with various amines, indicating the potential of (2E)-3-(5-Bromo-2,4-diethoxyphenyl)acrylic acid in polymer science, particularly for medical applications due to enhanced antibacterial and antifungal activities. Aly & El-Mohdy, 2015.

Antimicrobial Synthesis

Kimura, Yabuuchi, and Hisaki (1962) explored the synthesis of 3-(5-Nitro-2-thienyl) acrylic acid derivatives, highlighting the antimicrobial potential of related compounds, which may encompass this compound. Kimura et al., 1962.

Synthesis of Arylethynylphosphonates

Krawczyk and Albrecht (2007) discuss the bromodecarboxylation of (E)-3-aryl-2-(diethoxyphosphoryl)acrylic acids for synthesizing diethyl arylethynylphosphonates, demonstrating the compound's utility in organic synthesis. Krawczyk & Albrecht, 2007.

Antibacterial Screening

Abdel (1991) synthesized compounds from 3-(p-Ethoxybenzoyl)acrylic acid with antibacterial properties, suggesting a similar potential for this compound in the medical field. Abdel, 1991.

Corrosion Inhibition

Abu-Rayyan et al. (2022) investigated acrylamide derivatives for corrosion inhibition, indicating possible applications of this compound in material science. Abu-Rayyan et al., 2022.

Dual Inhibitors Synthesis

Moreau, Chen, Rao, and Knaus (2006) explored the synthesis of acrylic acids as dual inhibitors of cyclooxygenases and lipoxygenases, highlighting potential pharmaceutical applications. Moreau et al., 2006.

Solar Cell Applications

Kim, Lee, Kang, Ko, Yum, Fantacci, De Angelis, Di Censo, Nazeeruddin, and Grätzel (2006) engineered organic sensitizers with acrylic acid components for solar cells, showing the utility in renewable energy technologies. Kim et al., 2006.

Mechanism of Action

The mechanism of action describes how a compound interacts with biological systems. Unfortunately, the mechanism of action for “(2E)-3-(5-Bromo-2,4-diethoxyphenyl)acrylic acid” is not specified in the sources .

Safety and Hazards

Information about the safety and hazards of a compound is crucial for handling and storage. Unfortunately, the safety and hazards for “(2E)-3-(5-Bromo-2,4-diethoxyphenyl)acrylic acid” are not specified in the sources .

Future Directions

The future directions for research on “(2E)-3-(5-Bromo-2,4-diethoxyphenyl)acrylic acid” are not specified in the sources .

Properties

IUPAC Name

3-(5-bromo-2,4-diethoxyphenyl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrO4/c1-3-17-11-8-12(18-4-2)10(14)7-9(11)5-6-13(15)16/h5-8H,3-4H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGFFBKLVMGWPEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1C=CC(=O)O)Br)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00358114
Record name 3-(5-bromo-2,4-diethoxyphenyl)prop-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00358114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

423752-65-2
Record name 3-(5-bromo-2,4-diethoxyphenyl)prop-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00358114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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